ILK Inhibition Potency and Kinome Selectivity Profile vs. CDK-Focused Arylazopyrazoles
4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine (QLT0267) exhibits potent inhibition of integrin-linked kinase (ILK) with an IC50 of 26 nM . This contrasts sharply with the closely related 4-hydroxy analog CAN508, which primarily inhibits CDK9/cyclin T1 with an IC50 of 350 nM and shows 38-fold selectivity over other CDKs, but negligible ILK activity . QLT0267 demonstrates >10-fold selectivity for ILK over CDK1, CDK2, and CDK5, and >1,000-fold selectivity over CSK, DNA-PK, Pim-1, Akt, PKC, and CK2 at 10 mg/mL . The substitution of a methoxy group at the 4-position of the phenyl ring is the critical structural determinant that redirects target engagement from CDK9 to ILK [1].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | ILK IC50 = 26 nM; >10-fold selectivity over CDK1/2/5; >1,000-fold over CSK, DNA-PK, Pim-1, Akt, PKC, CK2 |
| Comparator Or Baseline | CAN508 (4-hydroxy analog): CDK9/cyclin T1 IC50 = 350 nM; 38-fold selectivity over other CDKs; ILK activity not reported as significant |
| Quantified Difference | QLT0267 is a potent ILK inhibitor (26 nM), whereas CAN508 is a CDK9 inhibitor (350 nM). QLT0267 has >1,000-fold selectivity over multiple non-CDK kinases. |
| Conditions | In vitro kinase activity assays; cell-free systems |
Why This Matters
Procurement of the correct 4-methoxy analog is essential to achieve ILK-specific pharmacology; substituting with CAN508 or other 4-arylazopyrazoles will result in CDK9 inhibition instead, confounding experimental outcomes.
- [1] Kryštof, V., et al. (2006). SAR of 4-Arylazo-3,5-diamino-1H-pyrazoles. View Source
